molecular formula C48H28O30 B030970 Punicalagin CAS No. 65995-63-3

Punicalagin

Cat. No.: B030970
CAS No.: 65995-63-3
M. Wt: 1084.7 g/mol
InChI Key: ZJVUMAFASBFUBG-UHFFFAOYSA-N
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Description

Punicalagin is a polyphenolic compound predominantly found in pomegranates (Punica granatum). It is an ellagitannin, a type of hydrolyzable tannin, and exists in two isomeric forms: alpha and beta. This compound is known for its potent antioxidant, anti-inflammatory, and anti-cancer properties .

Mechanism of Action

Target of Action

Punicalagin, a known polyphenol, has been found to target a variety of cells and molecules. It has significant antioxidant, anti-inflammatory, anti-viral, anti-proliferative, and anti-cancer properties . It has been shown to target neurologic conditions like seizures, depression, stress, Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease . In addition, it has been found to target cells involved in atherosclerosis and diabetes mellitus . It has also shown affinity for the predicted druggable active site on the SARS-CoV-2 protein target .

Mode of Action

This compound interacts with its targets in various ways. It has been found to reduce neuroinflammation and improve learning and memory deficits in the in-vivo D-galactose-induced brain aging model, as evidenced by the decline in microglial activation and astrocytosis . It enhances AMP-activated kinase (AMPK) and the mitochondrial Krebs cycle to exert neuroprotective action . In the context of bacterial infections, this compound has been found to disrupt the envelope integrity of bacteria, induce a decrease in intracellular ATP and pH, and damage the cytoplasmic membrane .

Biochemical Pathways

This compound has been found to affect several biochemical pathways. It regulates signaling pathways in inflammation-associated chronic diseases, including NF-κB, MAPK, IL-6/JAK/STAT3, and PI3K/Akt/mTOR signaling pathways . It also enhances AMP-activated kinase (AMPK) and the mitochondrial Krebs cycle .

Pharmacokinetics

It is known that this compound is water-soluble and hydrolyzes into smaller phenolic compounds, such as ellagic acid . It has been found to inhibit Sortase A activity with a very low half maximal inhibitory concentration (IC 50) value of 4.23 μg/mL, and it is a reversible inhibitor of Sortase A .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been found to reduce neuroinflammation and improve learning and memory deficits . It also disrupts the envelope integrity of bacteria, induces a decrease in intracellular ATP and pH, and damages the cytoplasmic membrane . In addition, it has been found to have a significant hypoglycemic effect and a protective effect on diabetes mellitus .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For example, it has been found to act as a concentration-dependent sensitizing agent for antimicrobials against Enterobacteriaceae . More research is needed to fully understand how environmental factors influence the action of this compound.

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Punicalagin may be a promising therapeutic compound in preventing and treating inflammation-associated chronic diseases, although further clinical studies are required . The scientific community should pay attention to these many neuroprotective pharmacodynamic activities of this compound to create effective pharmacotherapeutic plans, as evidenced by mounting data in pre-clinical research investigations .

Biochemical Analysis

Biochemical Properties

Punicalagin has been shown to interact with proteins such as PDIA1 and PDIA3. It binds to these proteins with similar affinity, but the inhibition efficacy on protein reductase activity is higher for PDIA3 .

Cellular Effects

This compound has a multifaceted role in cellular processes. It has been shown to have neuroprotective effects, and it can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to PDIA1 and PDIA3, inhibiting their protein reductase activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Punicalagin can be synthesized through various methods, including the extraction from natural sources such as pomegranate peel. One common method involves the use of high-pressure microjet micronizing processes. The pomegranate rind is pulverized and mixed with pure water, followed by high-speed shearing and emulsification. The mixture is then processed using high-pressure microjet ultra-micro grinding equipment .

Industrial Production Methods

In industrial settings, this compound is often extracted from pomegranate peel using solvents such as methanol or ethanol. The extraction process involves drying and milling the pomegranate peel, followed by solvent extraction and purification using techniques like high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Punicalagin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Punicalagin involves multiple steps, including esterification, hydrolysis, and condensation reactions.", "Starting Materials": [ "Gallic acid", "Glucose", "Methyl gallate", "Ethanol", "Sodium hydroxide", "Acetic anhydride", "Methanol", "Hydrochloric acid", "Water" ], "Reaction": [ "Esterification of gallic acid with methyl gallate using acetic anhydride as a catalyst and methanol as a solvent.", "Hydrolysis of the ester product using sodium hydroxide and water to obtain gallic acid and methyl gallate.", "Condensation reaction of glucose and gallic acid using hydrochloric acid as a catalyst and ethanol as a solvent to form ellagic acid.", "Condensation reaction of ellagic acid and methyl gallate using hydrochloric acid as a catalyst and ethanol as a solvent to form Punicalagin." ] }

CAS No.

65995-63-3

Molecular Formula

C48H28O30

Molecular Weight

1084.7 g/mol

IUPAC Name

6,7,8,11,12,23,24,27,28,29,37,43,44,45,48,49,50-heptadecahydroxy-2,14,21,33,36,39,54-heptaoxaundecacyclo[33.20.0.04,9.010,19.013,18.016,25.017,22.026,31.038,55.041,46.047,52]pentapentaconta-4,6,8,10,12,16,18,22,24,26,28,30,41,43,45,47,49,51-octadecaene-3,15,20,32,40,53-hexone

InChI

InChI=1S/C48H28O30/c49-10-1-6-17(31(59)27(10)55)19-23-21-22-24(47(70)76-38(21)35(63)33(19)61)20(34(62)36(64)39(22)75-46(23)69)18-9(4-13(52)28(56)32(18)60)43(66)74-37-14(5-72-42(6)65)73-48(71)41-40(37)77-44(67)7-2-11(50)25(53)29(57)15(7)16-8(45(68)78-41)3-12(51)26(54)30(16)58/h1-4,14,37,40-41,48-64,71H,5H2

InChI Key

ZJVUMAFASBFUBG-UHFFFAOYSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]3[C@H]([C@H](O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C8C9=C7C(=O)OC2=C(C(=C(C3=C(C(=C(C=C3C(=O)O1)O)O)O)C(=C92)C(=O)O8)O)O)O)O)O)O)O

SMILES

C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C4C5=C3C(=O)OC6=C(C(=C(C7=C(C(=C(C=C7C(=O)O1)O)O)O)C(=C56)C(=O)O4)O)O)O)O)O)O)O)C8C(OC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C=C1C(=O)O8)O)O)O)O)O)O)C=O)O

Canonical SMILES

C1C2C(C3C(C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C8C9=C7C(=O)OC2=C(C(=C(C3=C(C(=C(C=C3C(=O)O1)O)O)O)C(=C92)C(=O)O8)O)O)O)O)O)O)O

Appearance

Assay:≥95% mixture of anomersA crystalline solid

Color/Form

Yellow powder

physical_description

Solid

shelf_life

Stable under recommended storage conditions.

solubility

In methanol, 5 mg/mL, clear

Synonyms

Cyclic 4,6-[2,2’-(5,10-Dihydro-2,3,7,8-tetrahydroxy-5,10-dioxo[1]benzopyrano[5,4,3-cde][1]benzopyran-1,6-diyl)bis[3,4,5-trihydroxybenzoate]] cyclic 2,3-(4,4’,5,5’,6,6’-hexahydroxy[1,1’-biphenyl]-2,2’-dicarboxylate), [2(S),4(S,S)]-_x000B_2,20,1,23-(Epoxy[2]

vapor_pressure

3.47X10-61 mm Hg at 25 °C (est)

Origin of Product

United States

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